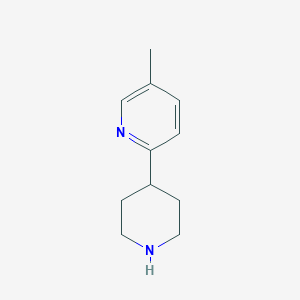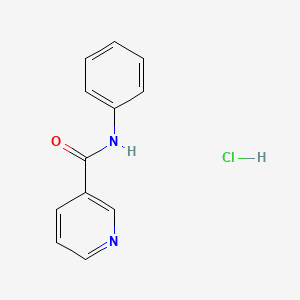
N-Phenylnicotinamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenylnicotinamide Hydrochloride: is a synthetic organic compound with the molecular formula C12H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to light yellow crystalline appearance and is often used in research settings due to its unique properties.
科学的研究の応用
N-Phenylnicotinamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylnicotinamide Hydrochloride typically involves the reaction of nicotinic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting N-Phenylnicotinamide with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried under vacuum to obtain the desired purity.
化学反応の分析
Types of Reactions: N-Phenylnicotinamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-Phenylnicotinamide Hydrochloride involves its interaction with specific molecular targets. It has been found to inhibit the production of proinflammatory cytokines, which are involved in the inflammatory response. This inhibition is believed to be due to its ability to interfere with the signaling pathways that regulate cytokine production. Additionally, it may exert its effects by modulating the activity of certain enzymes involved in cellular metabolism.
類似化合物との比較
N-Phenylnicotinamide Hydrochloride can be compared with other similar compounds such as:
Nicotinamide: Both compounds share a similar structure but differ in their specific functional groups and properties.
Nicotinanilide: This compound is closely related and shares similar applications but may differ in its reactivity and biological effects.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit proinflammatory cytokines makes it particularly valuable in research focused on inflammation and autoimmune diseases.
特性
IUPAC Name |
N-phenylpyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVWDGIESXVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632663 |
Source


|
| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69135-90-6 |
Source


|
| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
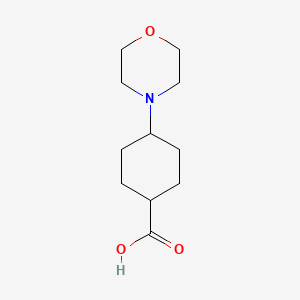
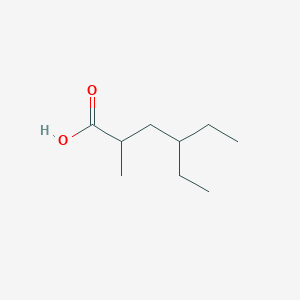
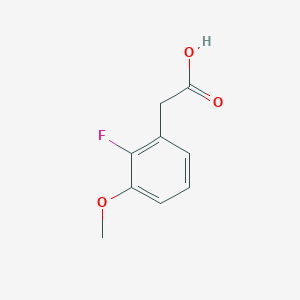
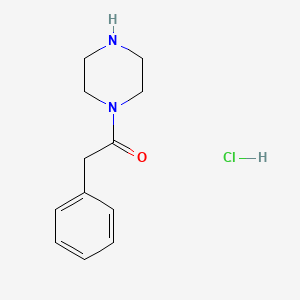

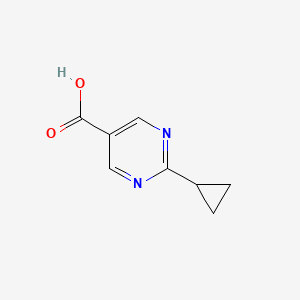


![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)
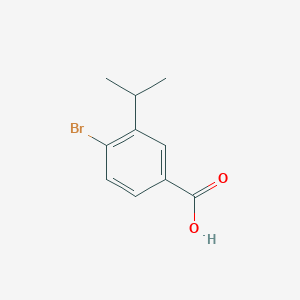
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)

